REACTION_SMILES
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[Br:13][Br:14].[CH3:16][C:17](=[O:18])[OH:19].[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[CH2:10][O:9][C:8](=[O:12])[NH:7]2.[F:20][C:21]([F:22])([F:23])[C:24]([OH:25])=[O:26].[OH2:15]>>[CH3:1][c:2]1[c:3]([Br:13])[cH:4][cH:5][c:6]2[c:11]1[CH2:10][O:9][C:8](=[O:12])[NH:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2c1COC(=O)N2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1c(Br)ccc2c1COC(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |